molecular formula C8H3Cl2FN2O B11876529 2,8-Dichloro-6-fluoroquinazolin-4(3H)-one

2,8-Dichloro-6-fluoroquinazolin-4(3H)-one

Cat. No.: B11876529
M. Wt: 233.02 g/mol
InChI Key: WXYYSNMJEAOSGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Dichloro-6-fluoroquinazolin-4(3H)-one (CAS 1702815-68-6) is a polyhalogenated quinazolinone derivative of high interest in medicinal chemistry and drug discovery. While direct biological data for this specific isomer is not yet widely published in the public domain, its molecular structure provides a clear rationale for its research value. The compound features a strategic substitution pattern with chlorine atoms at the 2 and 8 positions and a fluorine at the 6 position of the quinazolinone core. This pattern is designed to explore structure-activity relationships (SAR) and modulate key physicochemical properties, such as lipophilicity and metabolic stability . The quinazolinone nucleus is a privileged scaffold in pharmacology, found in compounds with a wide range of activities, including approved anticancer drugs like erlotinib and gefitinib . Recent research on analogous 2-(amino)quinazolin-4(3H)-one derivatives has demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating the strong potential of this chemical class in developing new antibacterial agents . The chlorine atom at the 2-position also makes this compound a versatile synthetic intermediate, readily amenable to further functionalization via nucleophilic substitution or metal-catalyzed cross-coupling reactions to create diverse libraries for biological screening . This makes it a valuable building block for developing novel kinase inhibitors or other targeted therapeutics. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H3Cl2FN2O

Molecular Weight

233.02 g/mol

IUPAC Name

2,8-dichloro-6-fluoro-3H-quinazolin-4-one

InChI

InChI=1S/C8H3Cl2FN2O/c9-5-2-3(11)1-4-6(5)12-8(10)13-7(4)14/h1-2H,(H,12,13,14)

InChI Key

WXYYSNMJEAOSGN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)NC(=N2)Cl)Cl)F

Origin of Product

United States

Structure Activity Relationship Sar Studies of 2,8 Dichloro 6 Fluoroquinazolin 4 3h One and Its Analogs

Elucidating the Influence of Halogen Substituents on Biological Potency

Halogen atoms are frequently incorporated into drug candidates to modulate their biological activity. In the context of the quinazolinone scaffold, the strategic placement of halogens at various positions has been shown to be a critical determinant of potency.

Comparative Analysis of Chlorine at C-2 and C-8 Positions

The presence of chlorine atoms at both the C-2 and C-8 positions of the quinazolinone ring is a key feature influencing the biological profile of these compounds. SAR studies have consistently highlighted that substitutions at positions 2 and 8 are significant for various pharmacological activities. nih.gov The chlorine at the C-2 position, in particular, is often crucial for achieving high potency in many quinazolinone-based inhibitors. biorxiv.org

The substitution pattern on the quinazoline (B50416) core dictates the molecule's interaction with its biological target. For instance, in the context of certain enzyme inhibitors, the C-2 substituent plays a pivotal role. Analogs lacking a substituent at this position often exhibit significantly reduced affinity. biorxiv.org The electronic and steric properties of the chlorine atom at C-2 can contribute to favorable binding interactions within the active site of a target protein.

Structural and Electronic Effects of Fluorine at C-6 Position

The introduction of a fluorine atom at the C-6 position of the quinazolinone ring introduces specific structural and electronic effects that can profoundly impact biological activity. Fluorine is the most electronegative element and has a relatively small atomic radius. researchgate.net Its presence can alter the molecule's conformation, lipophilicity, and metabolic stability.

SAR studies on quinazolinone derivatives have shown that halogen substitution at the C-6 position is a common strategy to improve antimicrobial and anticancer activities. nih.govscispace.com The high electronegativity of fluorine can create a dipole moment in the molecule, potentially leading to stronger interactions with polar residues in a biological target. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic attack, thereby increasing the compound's bioavailability and duration of action.

The electronic effect of the C-6 fluorine atom also influences the reactivity of the entire quinazolinone system. It can modulate the pKa of the N-3 proton and affect the electron density of the aromatic ring, which in turn can influence π-π stacking interactions with aromatic amino acid residues in the binding pocket of a target protein. nih.gov

Positional Specificity and Substituent Effects on the Quinazolinone Pharmacophore

The specific placement of substituents on the quinazolinone core is critical for its pharmacological activity, establishing it as a versatile pharmacophore.

Significance of Substitution Patterns at C-2, C-6, and C-8

As established, the substitution pattern at positions C-2, C-6, and C-8 of the quinazolinone ring is a primary determinant of its biological activity. nih.gov A comprehensive review of SAR studies reveals that these positions are consistently implicated in modulating a wide range of pharmacological effects, from antimicrobial to anticancer activities. nih.gov

The following table summarizes the general impact of substitutions at these key positions based on various studies:

PositionCommon SubstituentsGeneral Impact on Activity
C-2 Halogens, Phenyl groups, Methyl, Thiol groupsOften crucial for high potency; influences binding affinity. nih.govbiorxiv.org
C-6 Halogens (e.g., F, Cl, I)Can significantly improve antimicrobial and cytotoxic activities. nih.govnih.gov
C-8 Halogens, Small electron-rich groupsEnhances inhibitory potency. nih.govbiorxiv.org

The interplay between these substituents is also crucial. For example, the combination of a C-2 phenyl group with a C-8 substituent can drive selectivity towards specific enzyme targets. biorxiv.org The presence of halogens at both C-6 and C-8 has been shown to significantly improve the antibacterial activity of quinazolinone derivatives. nih.gov

Modulation of Activity via N-3 Substitutions

The N-3 position of the quinazolin-4(3H)-one ring offers another critical site for chemical modification to modulate biological activity. A wide variety of substituents, including alkyl, aryl, and heterocyclic moieties, have been introduced at this position, often leading to significant changes in pharmacological profiles. nih.govresearchgate.net

The introduction of different groups at the N-3 position can influence the molecule's solubility, lipophilicity, and ability to form hydrogen bonds, all of which are important for drug-target interactions. For instance, the presence of a substituted aromatic ring at the N-3 position is often considered essential for antimicrobial activities. nih.gov Furthermore, incorporating five-membered heterocyclic rings at this position has been a successful strategy in developing bioactive molecules. unipa.itresearchgate.net

The nature of the N-3 substituent can also impact the orientation of other groups on the quinazolinone scaffold within a binding site, thereby fine-tuning the molecule's inhibitory potential. Studies have shown that even simple alkyl substitutions at N-3 can have a significant effect on anticonvulsant activity. researchgate.net

Molecular Recognition and Ligand-Target Interactions

The biological activity of 2,8-dichloro-6-fluoroquinazolin-4(3H)-one and its analogs is ultimately determined by their ability to recognize and interact with specific biological targets, such as enzymes or receptors. The halogen substituents play a key role in these molecular recognition processes.

Hydrophobic Interactions: The chlorinated aromatic ring can engage in hydrophobic interactions with nonpolar amino acid residues. researchgate.net

Halogen Bonding: The chlorine and fluorine atoms can participate in halogen bonds, which are non-covalent interactions between a halogen atom and a Lewis base (e.g., a backbone carbonyl oxygen or a nitrogen atom in an amino acid side chain). These interactions can contribute significantly to binding affinity and selectivity. nih.gov

π-π Stacking: The quinazolinone ring system can form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the target's active site. nih.govnih.gov

Hydrogen Bonding: The lactam moiety of the quinazolinone core (the N-3-H and C-4=O) provides hydrogen bond donor and acceptor capabilities, which are often crucial for anchoring the ligand within the binding site. acs.org

Molecular docking studies of various halogenated quinazolinone derivatives have helped to visualize these interactions and rationalize the observed SAR. For example, the orientation of the di-chlorinated phenyl ring within a hydrophobic pocket and the formation of specific hydrogen bonds can explain the high potency of certain analogs. nih.gov The precise geometry and electronic nature of the ligand, dictated by its substitution pattern, are therefore paramount for effective molecular recognition and the exertion of its biological effect.

Conformational Analysis and Bioactive Conformations

The conformation of a molecule, which describes the spatial arrangement of its atoms, is crucial for its interaction with a biological target. For quinazolin-4(3H)-one derivatives, the planarity of the core ring system is a key characteristic. X-ray crystallography studies on related compounds, such as 7-fluoro-6-nitroquinazolin-4(3H)-one, have shown that the quinazolinone unit is essentially planar. nih.govnih.govresearchgate.net This planarity is a critical factor for enabling interactions like π-π stacking with aromatic residues within a protein's binding pocket.

While no direct conformational analysis of this compound is publicly available, insights can be drawn from computational and structural studies of analogous compounds. For instance, molecular modeling of 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones targeting tubulin has highlighted that these molecules can adopt conformations that fit within the colchicine (B1669291) binding pocket. nih.gov The specific substitution pattern on the quinazoline ring dictates the preferred orientation and interactions within the binding site.

The table below summarizes the impact of various substituents on the activity of quinazolinone analogs, providing a basis for understanding the potential role of the chloro and fluoro groups in this compound.

Position of SubstitutionSubstituent TypeEffect on ActivityTarget/AssayReference(s)
6IodoPotent antitumor activityHuman cancer cell lines (MCF-7, HeLa, HepG2, HCT-8) researchgate.net
6ChloroGood antitumor activityHuman cancer cell lines (MGC-803, Bcap-37, PC3) nih.gov
6Fluoro(in 6,8-di-fluoro analogs) No significant change in cytotoxicityMCF7 and A2780 cell lines nih.gov
7ChloroFavors anticonvulsant activityNot specified researchgate.net
2Varied substituentsImproved broad-spectrum antibacterial activityVarious bacterial strains nih.gov
2, 4Dichloro(in an analog) Critical for high affinity bindingPPARγ nih.gov

Key Residues and Binding Site Characteristics

The specific amino acid residues within a biological target's binding site that interact with a ligand are fundamental to its mechanism of action. For quinazolinone derivatives, the binding mode is highly dependent on the target protein.

Kinase Inhibitors: Many quinazolinone derivatives function as kinase inhibitors. nih.govmdpi.comnih.govmdpi.com Docking studies of quinazolin-4(3H)-one analogs with Epidermal Growth Factor Receptor (EGFR) kinase have revealed key interactions. These include hydrogen bonds with residues like Met793 and Thr790, and van der Waals interactions with Gln791, Ala743, and Leu788. nih.gov Notably, interactions with the DFG motif residue Asp855 are considered crucial for the inhibition of active EGFR kinase. nih.gov For Cyclin-Dependent Kinase 2 (CDK2), interactions with residues such as Asp86, His84, and Leu134 have been observed. nih.gov In the case of Aurora A kinase, docking of a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative showed significant binding within the main pocket and interactions with key amino acid residues. mdpi.com

Tubulin Binders: Certain quinazolin-4(3H)-one analogs have been shown to inhibit tubulin polymerization by binding to the colchicine site. nih.gov Molecular modeling suggests that these compounds establish well-conserved interactions within this hydrophobic pocket. nih.gov

Other Targets: Structure-activity relationship studies on 4(3H)-quinazolinone antibacterials targeting penicillin-binding proteins (PBPs) have shown that substitutions on the quinazolinone ring are critical for activity. acs.org The specific placement of hydrogen-bond donors and acceptors proved important for potency. acs.org

The table below outlines key interacting residues for different quinazolinone analogs with their respective biological targets, providing a framework for postulating the binding interactions of this compound.

Biological TargetQuinazolinone AnalogKey Interacting ResiduesType of InteractionReference(s)
EGFR KinaseQuinazolin-4(3H)-one derivativeMet793, Thr790, Asp855Hydrogen bonding, van der Waals nih.gov
CDK2 KinaseQuinazolin-4(3H)-one derivativeAsp86, His84, Leu83Hydrogen bonding, π-π stacking, van der Waals nih.gov
Aurora A Kinase2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidNot specified in detail, but significant binding in the main pocketNot specified mdpi.com
Tubulin2-styrylquinazolin-4(3H)-oneColchicine binding pocketNot specified nih.gov
PPARγ2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamideNot specified in detail, but binds to the ligand binding domainNot specified nih.gov

Computational Chemistry and Molecular Modeling Investigations of 2,8 Dichloro 6 Fluoroquinazolin 4 3h One

Quantum Chemical Calculations for Electronic and Structural Characterization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,8-dichloro-6-fluoroquinazolin-4(3H)-one, methods like Density Functional Theory (DFT) are employed to gain a deep understanding of its electronic and structural characteristics. These calculations can predict the molecule's three-dimensional geometry, the distribution of electron density, and the energies of its molecular orbitals.

Such studies would typically involve geometry optimization to find the most stable conformation of the molecule. Subsequent frequency calculations can confirm that the optimized structure corresponds to a true energy minimum and can also provide theoretical vibrational spectra (e.g., IR and Raman), which can be compared with experimental data for validation.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are of particular importance. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests a higher reactivity. The distribution of these frontier orbitals can indicate the likely sites for nucleophilic and electrophilic attack.

Furthermore, the calculation of the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would highlight the electronegative regions around the oxygen and halogen atoms, which are potential sites for hydrogen bonding and other non-covalent interactions with biological targets.

While specific quantum chemical studies on this compound are not extensively reported in publicly available literature, the methodologies are well-established. For instance, studies on related heterocyclic compounds, such as dichloro-difluoro-pyridine derivatives, have utilized semi-empirical and ab initio methods to predict nuclear quadrupole resonance (NQR) frequencies and to determine preferred molecular conformations. tandfonline.com Similarly, DFT has been used to analyze the electronic structure and reactivity of other complex organic molecules, providing a robust framework for the characterization of this compound.

Molecular Docking Simulations for Ligand-Protein Binding Prediction

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and for understanding their mechanism of action at a molecular level. For this compound, molecular docking simulations can be used to screen for potential protein targets and to predict the binding affinity and the specific interactions that stabilize the ligand-protein complex.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein, which is often obtained from the Protein Data Bank (PDB). Docking algorithms then explore various possible conformations of the ligand within the binding site of the protein, and a scoring function is used to estimate the binding affinity for each conformation.

Based on the activities of other quinazolinone derivatives, several protein families have been identified as potential targets for docking studies with this compound. These include, but are not limited to, protein kinases, matrix metalloproteinases (MMPs), and nuclear factor-kappa B (NF-κB). For example, various quinazolinone derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, Janus kinase 2 (JAK2), and MMP-13. nih.govrsc.orgresearchgate.net

A typical molecular docking study of this compound against a selected protein target would aim to identify key interactions such as:

Hydrogen bonds: The oxygen and nitrogen atoms in the quinazolinone ring are potential hydrogen bond acceptors and donors.

Hydrophobic interactions: The aromatic rings of the quinazolinone core can engage in hydrophobic interactions with nonpolar residues in the protein's binding pocket.

Halogen bonds: The chlorine and fluorine atoms on the quinazolinone ring can participate in halogen bonding, which is an increasingly recognized interaction in drug design.

π-π stacking and π-cation interactions: The aromatic system of the ligand can interact with aromatic residues or positively charged residues in the binding site.

Table 1: Potential Protein Targets for Molecular Docking of this compound

Protein Target FamilySpecific Example(s)PDB ID(s)Potential Therapeutic Area
Protein KinasesEpidermal Growth Factor Receptor (EGFR), Janus Kinase 2 (JAK2)e.g., 1M17, 3KZECancer
Matrix MetalloproteinasesMMP-13e.g., 1PEXOsteoarthritis, Cancer
Transcription FactorsNuclear Factor-kappa B (NF-κB)e.g., 1NFKInflammation, Cancer
Poly (ADP-ribose) polymerasePARP-1e.g., 5DS3Cancer

Molecular Dynamics Studies for Complex Stability and Conformational Dynamics

Following molecular docking, which provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the complex over time. MD simulations provide a more realistic representation of the biological environment by simulating the movements of atoms and molecules, taking into account factors like solvent effects and temperature.

For this compound, an MD simulation would typically start with the best-docked pose obtained from molecular docking. The ligand-protein complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions. The simulation then calculates the forces between all atoms and uses Newton's laws of motion to predict their movements over a certain period, typically in the nanosecond to microsecond range.

The primary goals of performing MD simulations on a complex of this compound with a protein target are:

To assess the stability of the binding pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and the protein backbone over time, researchers can determine if the initial docked conformation is stable.

To analyze the conformational dynamics: MD simulations can reveal how the ligand and the protein adapt to each other upon binding. This includes changes in the conformation of the ligand and the flexibility of different regions of the protein. The root-mean-square fluctuation (RMSF) of protein residues can highlight which parts of the protein become more or less flexible upon ligand binding.

To characterize the key interactions in detail: The persistence of hydrogen bonds, hydrophobic contacts, and other interactions observed in docking can be analyzed throughout the simulation. This provides a more accurate picture of the important interactions that contribute to the binding affinity.

To calculate binding free energies: Advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to provide a more accurate estimation of the binding free energy than docking scores alone.

Studies on other quinazolinone derivatives have successfully used MD simulations to validate docking results and to gain deeper insights into the binding mechanisms. For instance, MD simulations of quinazolinone inhibitors of MMP-13 and PARP-1 have been used to confirm the stability of the ligand-protein complexes and to identify key residues crucial for binding. nih.govtandfonline.com These studies serve as a blueprint for how MD simulations can be applied to understand the dynamic interactions of this compound with its potential biological targets.

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations of Ligand-Protein Complexes

ParameterDescriptionInsights Gained
Root-Mean-Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure over time.Stability of the ligand's binding pose and the overall protein structure.
Root-Mean-Square Fluctuation (RMSF)Measures the fluctuation of individual atoms or residues around their average position.Flexibility of different regions of the protein and the ligand.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and protein.Identifies stable and transient hydrogen bonds crucial for binding.
Radius of Gyration (Rg)Measures the compactness of the protein structure.Assesses overall conformational changes in the protein upon ligand binding.
Binding Free Energy (MM/PBSA, MM/GBSA)Estimates the free energy of binding from the MD trajectory.Provides a more accurate prediction of binding affinity than docking scores.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds.

For this compound, a QSAR study would typically be part of a larger investigation involving a series of related quinazolinone derivatives with known biological activities (e.g., IC50 values) against a specific target. The process involves several key steps:

Data Set Preparation: A diverse set of quinazolinone derivatives with a wide range of biological activities is collected. This set is usually divided into a training set for model development and a test set for model validation.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or quantum chemical (e.g., HOMO/LUMO energies).

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using various statistical parameters, including the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and by predicting the activity of the compounds in the test set.

A validated QSAR model for a series of quinazolinone derivatives including this compound could provide valuable insights into the structural requirements for a particular biological activity. For example, the model might reveal that the presence of electron-withdrawing groups at specific positions on the quinazolinone ring is positively correlated with activity, while bulky substituents at another position are detrimental.

While a specific QSAR study focused on this compound is not available, numerous QSAR studies have been conducted on various classes of quinazolinone derivatives, demonstrating the utility of this approach in guiding the design of more potent analogs. rsc.org

Virtual Screening and De Novo Drug Design Approaches

Virtual screening and de novo drug design represent advanced computational strategies for identifying novel and potent drug candidates.

Virtual Screening involves the computational screening of large libraries of chemical compounds against a specific protein target to identify those that are most likely to bind and exhibit the desired biological activity. If this compound were identified as a "hit" from a high-throughput screen, virtual screening could be used to search for commercially available or synthetically accessible analogs with potentially improved properties. This is often done using the docking methods described in section 4.2, where a large number of compounds are docked into the target's binding site and ranked based on their predicted binding affinity.

De Novo Drug Design , on the other hand, involves the computational design of novel molecules from scratch. These methods build molecules atom-by-atom or fragment-by-fragment within the binding site of a target protein, aiming to create a compound with optimal interactions. If the binding mode of this compound to a particular target is well-characterized, de novo design algorithms could be used to suggest modifications to its structure to enhance its binding affinity or to improve its pharmacokinetic properties. For instance, the software might suggest adding a functional group that can form an additional hydrogen bond with a specific residue in the binding pocket.

Both virtual screening and de novo design are powerful tools that can accelerate the drug discovery process by focusing synthetic efforts on compounds with a higher probability of success. The application of these methods to the quinazolinone scaffold has been demonstrated in the literature, leading to the identification of novel inhibitors for various targets. nih.gov

Advanced Spectroscopic and Structural Characterization of 2,8 Dichloro 6 Fluoroquinazolin 4 3h One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework and probing the electronic environment of atomic nuclei within a molecule. For 2,8-dichloro-6-fluoroquinazolin-4(3H)-one, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular architecture.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the N-H proton of the quinazolinone core. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine and fluorine substituents.

Based on the analysis of related quinazolinone structures, the aromatic protons on the benzene (B151609) ring will appear in the downfield region, typically between δ 7.0 and 8.5 ppm. mdpi.commdpi.com The proton at position 5 (H-5) and the proton at position 7 (H-7) will likely appear as doublets due to coupling with the fluorine atom at position 6. The magnitude of the hydrogen-fluorine coupling constants (J-coupling) is crucial for assignment. The N-H proton at position 3 is expected to appear as a broad singlet, with its chemical shift being solvent-dependent, often observed downfield (δ 10-12 ppm) in solvents like DMSO-d₆. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-57.8 - 8.2dJH-F
H-77.5 - 7.9dJH-F
N³-H10.0 - 12.5br s-

Note: The exact chemical shifts and coupling constants require experimental verification.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum of this compound is anticipated to show signals for the eight carbons of the quinazolinone core. The carbonyl carbon (C-4) is characteristically found in the highly deshielded region of the spectrum, typically around δ 160-165 ppm. mdpi.commdpi.com

The carbons directly bonded to the electronegative chlorine (C-2 and C-8) and fluorine (C-6) atoms will also be significantly downfield. The C-F coupling will be observable, with the signal for C-6 appearing as a doublet with a large one-bond carbon-fluorine coupling constant (¹JC-F). Other carbons in the vicinity of the fluorine atom will exhibit smaller long-range C-F couplings.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 155
C-4160 - 165
C-4a120 - 125
C-5115 - 120 (d, JC-F)
C-6155 - 160 (d, ¹JC-F)
C-7110 - 115 (d, JC-F)
C-8125 - 130
C-8a145 - 150

Note: These are predicted values based on known quinazolinone structures and substituent effects. mdpi.commdpi.com Experimental data is necessary for precise assignment.

Fluorine-19 (¹⁹F) NMR Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. nih.govrsc.org It offers a wide chemical shift range and is devoid of background signals, making it ideal for the analysis of fluorinated compounds. rsc.orgnih.gov For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine at C-6. The precise chemical shift would be dependent on the solvent and the reference standard used (commonly CFCl₃). colorado.edu This signal would likely appear as a multiplet due to couplings with the adjacent aromatic protons (H-5 and H-7). The analysis of these coupling constants provides valuable structural confirmation. nih.gov

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the aromatic protons (H-5 and H-7) and their coupling to the fluorine atom.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the signals of H-5 and H-7 to their corresponding carbon atoms, C-5 and C-7.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is a critical tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. This allows for the calculation of a unique molecular formula.

For this compound, HRMS would be used to measure the mass of the molecular ion [M+H]⁺ or other adducts. The experimentally determined mass would be compared to the calculated exact mass for the proposed formula, C₈H₃Cl₂FN₂O. The characteristic isotopic pattern of the two chlorine atoms (approximately a 3:1 ratio for the M and M+2 peaks) would also be a key diagnostic feature in the mass spectrum.

Table 3: Expected HRMS Data for this compound

IonCalculated Exact Mass
[C₈H₃³⁵Cl₂FN₂O+H]⁺232.9680
[C₈H₃³⁵Cl³⁷ClFN₂O+H]⁺234.9650
[C₈H₃³⁷Cl₂FN₂O+H]⁺236.9621

Note: The presence of the isotopic pattern for two chlorine atoms provides strong evidence for the molecular formula.

Electrospray Ionization (ESI) and Other Ionization Modes

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar molecules like quinazolinones, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. libretexts.orgwikipedia.org This is advantageous for obtaining the molecular weight of the parent compound. wikipedia.org ESI-MS can be coupled with tandem mass spectrometry (MS/MS) to induce fragmentation, which can provide further structural information. soton.ac.uknih.gov The fragmentation patterns of quinazolinones are often characteristic and can help in identifying the core structure and the positions of substituents. nih.gov

Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for elucidating the structure of quinazolinone derivatives by analyzing their fragmentation patterns. In general, the mass spectra of quinazolinone compounds provide a clear molecular ion peak, which is crucial for confirming the molecular weight. derpharmachemica.com For instance, the mass spectrum of a synthesized 2-methyl-3-amino-quinazolin-4(3H)-one derivative showed a distinct M+ peak, confirming its molecular weight. derpharmachemica.com

In a study of 4,7-dichloro-6-nitroquinazoline, mass spectrometry not only detected the molecular ion peak but also a methoxy (B1213986) derivative, suggesting that the compound can react with the methanol (B129727) solvent used in the analysis. mdpi.com This highlights the importance of considering potential reactions within the mass spectrometer that can affect the interpretation of the fragmentation pattern.

Table 1: Illustrative Fragmentation Data for a Quinazolinone Derivative

Fragment Ion (m/z) Proposed Structure/Loss
349 Molecular Ion (M+)
321 Loss of CO
293 Loss of N2H2

This table is illustrative and based on general fragmentation patterns of quinazolinones. Specific data for this compound would require experimental analysis.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering insights into molecular connectivity, stereochemistry, and intermolecular interactions.

X-ray diffraction analysis is instrumental in unambiguously confirming the molecular structure of quinazolinone derivatives. For example, the crystal structure of a newly synthesized quinazolinone derivative, 2a, was determined to confirm its molecular connectivity and revealed that the bond lengths and angles were similar to those reported for related chalcone (B49325) derivatives. mdpi.com In another study, the stereochemistry of diastereomeric quinazolin-4-one derivatives was determined using X-ray crystal structural analysis, which was crucial for understanding their isotopic atropisomerism. acs.org These examples underscore the power of X-ray crystallography in providing unequivocal proof of a molecule's constitution and spatial arrangement of its atoms. mdpi.comacs.org

Furthermore, hydrogen bonds play a significant role in the crystal packing of quinazolinone derivatives. In the structure of a centrosymmetric di-quinazolinone derivative, both intramolecular and intermolecular hydrogen bonds, including C—H···F and C—H···O interactions, were identified as key factors in stabilizing the crystal packing. nih.gov The analysis of these non-covalent interactions is crucial for understanding the solid-state properties of the material. rsc.orgmdpi.comnih.gov

Table 2: Crystallographic Data for a Related Dichlorofluoroquinazoline

Parameter Value
Compound 2,4-Dichloro-7-fluoroquinazoline
Molecular Formula C₈H₃Cl₂FN₂
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 3.8257 (3)
b (Å) 15.0664 (9)
c (Å) 14.3453 (6)
β (°) 95.102 (5)

Data from the crystal structure of 2,4-dichloro-7-fluoroquinazoline. nih.gov

Quinazolin-4(3H)-ones can exist in different tautomeric forms, primarily the lactam and lactim forms. nih.gov X-ray crystallography can determine which tautomer is present in the solid state. Studies on various quinazolinone derivatives have shown that the enamine tautomer is often the more stable form in the solid state. iucr.org The investigation of 2-hydrazono-3-phenylquinazolin-4(3H)-ones revealed that they exist predominantly as the imino tautomers in solution, a finding that can be extended to the solid state through crystallographic analysis. researchgate.netrsc.org Understanding the predominant tautomeric form is essential as it can significantly influence the compound's chemical reactivity and biological activity. nih.govnih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. Quinazolinone derivatives exhibit characteristic IR absorption bands that confirm their structural features. nih.gov

The IR spectrum of a quinazolinone derivative typically shows strong absorption bands for the carbonyl group (C=O) of the quinazolinone ring in the range of 1680–1700 cm⁻¹. researchgate.net Other characteristic bands include those for the C=N group (around 1640–1660 cm⁻¹), C=C aromatic stretching vibrations (1478–1628 cm⁻¹), and N-H stretching vibrations if a proton is present on the nitrogen atom. researchgate.net For instance, the IR spectrum of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]-2-methyl quinazolin-4(3H)-one showed characteristic bands at 1700.20 cm⁻¹ (C=O of quinazolinone), 3405.50 cm⁻¹ (secondary amine N-H), and 1593.30 cm⁻¹ (C=N). derpharmachemica.com

In the case of this compound, the IR spectrum would be expected to show the characteristic quinazolinone absorptions, along with bands corresponding to the C-Cl and C-F bonds.

Table 3: Typical Infrared Absorption Frequencies for Quinazolinones

Functional Group Wavenumber (cm⁻¹)
C=O (Quinazolinone) 1680–1700
C=N 1640–1660
C=C (Aromatic) 1478–1628
N-H Stretch 3200–3400
C-Cl Stretch 600-800

This table presents typical ranges and specific values may vary depending on the full molecular structure.

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for determining the purity of synthesized compounds and for quantitative analysis. researchgate.netnih.gov HPLC methods are developed to separate the target compound from any impurities, starting materials, or byproducts.

For quinazolinone derivatives, reversed-phase HPLC is commonly employed. researchgate.net The purity of the compound is typically assessed by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. A high percentage area for the main peak indicates high purity. For instance, the purity of biologically evaluated pyrazolo-[1,5-c]quinazolinone derivatives was determined to be >95% by HPLC analysis. nih.gov

Furthermore, validated HPLC methods can be used for quantitative analysis, such as in pharmacokinetic studies to determine the concentration of a quinazolinone derivative in biological samples. nih.gov The development of a robust HPLC method requires optimization of the mobile phase, column, and detection wavelength to achieve good separation and sensitivity. chromforum.org

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
2-methyl-3-amino-quinazolin-4(3H)-one
4,7-dichloro-6-nitroquinazoline
2,4-dichloro-7-fluoroquinazoline
3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]-2-methyl quinazolin-4(3H)-one
2-hydrazono-3-phenylquinazolin-4(3H)-ones
pyrazolo-[1,5-c]quinazolinone
3-(o-bromo)-phenyl-2-(2',3'-dihydroxypropylthio)-4(3H)-quinazolinone
2-ethoxy-4(3H)-quinazolinone
2-amino-4(3H)-quinazolinone
2,4 (1H,3H)- quinazilinedione
7-fluoroquinazoline-2,4(1H,3H)-dione
7-chloro-6-nitroquinazolin-4(3H)-one

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and purification of quinazolinone derivatives. In the synthesis of these compounds, HPLC is frequently employed to monitor the progress of chemical reactions and to isolate the final products from reaction mixtures, ensuring a high degree of purity. nih.gov The versatility of HPLC allows for its application in various stages of drug discovery and development, from initial synthesis to quality control of the final active pharmaceutical ingredient.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of quinazolinone compounds. This is due to the generally non-polar nature of the quinazolinone core, which interacts well with the non-polar stationary phase (such as C18) of the column. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution by controlling the ionization of the analytes.

Table 1: Exemplary HPLC Conditions for the Analysis of Quinazolinone Derivatives

Parameter Condition
Column C18 (Reversed-Phase)
Mobile Phase Gradient of water and acetonitrile/methanol
Additives 0.1% Formic Acid or 0.1% Trifluoroacetic Acid
Detection UV at 254 nm or Diode Array Detector (DAD)
Application Purity assessment and purification

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the structural characterization of this compound and its derivatives. This powerful hyphenated technique combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry, providing information on both the retention time and the mass-to-charge ratio (m/z) of the analyte. This allows for the confident identification of synthesized compounds and the elucidation of their chemical structures.

In the context of quinazolinone research, LC-MS is routinely used to confirm the molecular weight of the target compounds. High-resolution mass spectrometry (HRMS), often coupled with LC, provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of certainty. This is particularly crucial for confirming the successful synthesis of novel compounds.

For example, in the characterization of a series of novel quinazolin-4-one derivatives, LC-MS was used to confirm the identity of the synthesized molecules. The observed mass-to-charge ratio in the mass spectrum is compared with the calculated exact mass of the proposed structure. A close match between the experimental and theoretical values provides strong evidence for the correct assignment of the structure.

While specific LC-MS data for this compound is not publicly available, the analysis of related compounds demonstrates the utility of this technique. For instance, the characterization of 3-(2-Ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4(3H)-one by LC-MS yielded a retention time (Rt) of 4.5 minutes and a high-resolution mass spectrometry (HRMS) value that confirmed its elemental composition. nih.gov Similarly, for other quinazolinone derivatives, HRMS data is a key component of their structural proof. mdpi.com

Table 2: Representative LC-MS Data for Quinazolinone Derivatives

Compound Retention Time (Rt) Ionization Mode [M+H]+ Calculated [M+H]+ Found Reference
3-(2-Ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4(3H)-one 4.5 min ESI 365.1983 365.1982 nih.gov
3-Benzyl-2-(3-hydroxybenzyl)quinazolin-4(3H)-one Not Reported ESI-TOF 343.1441 343.1443 mdpi.com
3-Benzyl-7-chloro-2-(3-hydroxybenzyl)quinazolin-4(3H)-one Not Reported ESI-TOF 377.1051 377.1056 mdpi.com

ESI = Electrospray Ionization; TOF = Time-of-Flight

The fragmentation patterns observed in the mass spectrum (MS/MS) can also provide valuable structural information, helping to piece together the different components of the molecule. This is particularly useful for distinguishing between isomers and for identifying metabolites in biological studies.

Patent Landscape and Intellectual Property Considerations for Halogenated Quinazolinone Scaffolds

Analysis of Patent Trends and Novelty in Quinazolinone Chemistry

The quinazoline (B50416) and quinazolinone scaffolds are foundational structures in medicinal chemistry, leading to a plethora of patents covering their synthesis and application. nih.govnih.gov A significant portion of these patents focuses on their use as anticancer agents, particularly as kinase inhibitors. nih.govnih.gov The ease of synthesis and the ability to readily modify the quinazolinone core have made it an attractive scaffold for generating diverse chemical libraries for drug discovery. nih.govnih.gov

A noticeable trend in recent years has been the exploration of various substitution patterns on the quinazolinone ring to enhance biological activity and overcome drug resistance. nih.govnih.gov Halogenation, in particular, has emerged as a key strategy. The introduction of halogen atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can, in turn, influence its pharmacokinetic and pharmacodynamic profile.

Novelty in the patenting of quinazolinone derivatives often arises from:

New Substitution Patterns: The discovery of previously undisclosed substitution patterns on the quinazolinone core.

Novel Synthetic Methods: The development of more efficient or stereoselective synthetic routes. nih.gov

New Medical Uses: The identification of new therapeutic applications for known quinazolinone compounds. sitryx.com

Combination Therapies: The use of quinazolinone derivatives in combination with other therapeutic agents.

The patent landscape for quinazolinone-based kinase inhibitors is particularly active, with a large number of applications filed in recent years. google.com This highlights the continued interest and investment in this area of research.

Specific Patent Filings Referencing 2,8-Dichloro-6-fluoroquinazolin-4(3H)-one and its Synthesis

While a direct patent explicitly naming "this compound" in its title or abstract has not been identified in the initial broad searches, the patent literature for quinazoline derivatives is extensive, and this specific compound may be encompassed within broader Markush structures in various patents. nih.govnih.gov These patents often claim a genus of compounds with various possible substitutions, including halogens at multiple positions on the quinazolinone ring.

For instance, patents describing the synthesis of di-chloro or fluoro-substituted quinazolinones are relevant. The general synthesis of quinazolin-4(3H)-ones often involves the cyclization of an appropriately substituted 2-aminobenzamide (B116534) or related starting material. nih.govnih.govresearchgate.net Therefore, patents claiming methods for preparing halogenated 2-aminobenzoic acids or their derivatives could be pertinent to the synthesis of the target compound.

A comprehensive search of patent databases would be required to determine if "this compound" is specifically claimed or disclosed within the examples of existing patents. Such a search would involve detailed analysis of the chemical structures and synthetic schemes presented in patents related to halogenated quinazolinone derivatives.

Strategic Considerations for Intellectual Property Protection of Quinazolinone Derivatives

Protecting intellectual property is a cornerstone of pharmaceutical research and development. For quinazolinone derivatives, a robust IP strategy is crucial for securing market exclusivity and recouping the significant investment required for drug development.

Key strategic considerations include:

Early and Broad Patent Filing: Filing patent applications early in the discovery process is critical to establish a priority date. These initial filings often include broad claims covering a genus of related compounds to protect a wide chemical space.

Layered Patent Protection: A comprehensive IP portfolio should include multiple layers of protection. This can involve patents on the active pharmaceutical ingredient (API), specific formulations, methods of use for particular diseases, and processes for manufacturing the compound. organic-chemistry.org

Follow-on Patents: As research progresses, new discoveries may lead to follow-on patents. These can cover new crystalline forms (polymorphs), improved formulations, or new therapeutic indications, thereby extending the period of market exclusivity. organic-chemistry.org

Global Patent Strategy: Given the global nature of the pharmaceutical market, it is essential to file for patent protection in key commercial jurisdictions worldwide. wipo.int

Defensive Publishing: In some cases, defensively publishing certain findings that are not core to the main invention can prevent competitors from obtaining patents on closely related technologies.

For halogenated quinazolinone derivatives, the specific placement and combination of halogen atoms can be a key element of novelty and inventiveness, forming the basis for strong patent claims.

Freedom-to-Operate Assessments in Pharmaceutical Research

A Freedom-to-Operate (FTO) analysis is an essential due diligence step in pharmaceutical R&D. scienceopen.commurgitroyd.compharma-patents.com It aims to determine whether a planned commercial activity, such as the development and sale of a new drug, is likely to infringe on the valid intellectual property rights of third parties. wipo.int

The FTO process typically involves:

Identifying Key Features: Deconstructing the product or process into its essential components, including the chemical structure of the API, its formulation, manufacturing process, and intended medical use. sagaciousresearch.com

Searching Patent Literature: Conducting a thorough search of issued patents and pending patent applications in relevant jurisdictions to identify potentially conflicting IP. wipo.int

Analyzing Patent Claims: Carefully analyzing the claims of identified patents to assess the risk of infringement. This is a critical step, as only the claims define the scope of a patent's protection.

Legal Opinion: Obtaining a formal legal opinion from a patent attorney regarding the FTO status.

For a compound like this compound, an FTO analysis would need to consider patents claiming:

The specific compound structure.

A broader genus of compounds that includes this structure.

The intended therapeutic use of the compound.

The FTO landscape is dynamic, with new patents constantly being filed and granted. Therefore, FTO analysis should be an ongoing process throughout the development lifecycle of a new drug candidate. pharma-patents.com

Future Research Directions and Emerging Applications of 2,8 Dichloro 6 Fluoroquinazolin 4 3h One

Development of Next-Generation Synthetic Methodologies

While classical methods for quinazolinone synthesis are well-established, the future synthesis of 2,8-dichloro-6-fluoroquinazolin-4(3H)-one will likely leverage modern, more efficient, and sustainable techniques. frontiersin.orgtandfonline.comujpronline.com The focus will be on improving yield, reducing reaction steps, and minimizing waste, in line with the principles of green chemistry. sifisheriessciences.comresearchgate.netrsc.org

Future synthetic approaches could include:

Catalytic C-H Activation: Direct functionalization of the quinazolinone core by activating existing carbon-hydrogen bonds is a powerful strategy to introduce further complexity and fine-tune the molecule's properties. nih.gov This avoids the need for pre-functionalized starting materials, making syntheses more atom-economical.

Photocatalysis and Flow Chemistry: The use of visible light to drive chemical reactions and the implementation of continuous flow systems offer milder reaction conditions, enhanced safety, and scalability. numberanalytics.com These technologies are particularly suited for the synthesis of complex pharmaceutical intermediates. frontiersin.org

Multi-component Reactions: One-pot syntheses involving three or more starting materials to construct the quinazolinone scaffold can significantly improve efficiency by reducing the number of purification steps and saving time and resources. frontiersin.orgsifisheriessciences.com

Novel Catalytic Systems: The development of novel catalysts, including metal-organic frameworks (MOFs) and nanocatalysts, can offer higher selectivity and reactivity under milder conditions. acs.orgmarquette.edunih.govtandfonline.com

The table below summarizes potential next-generation synthetic methodologies applicable to this compound, based on advancements with the broader quinazolinone class.

MethodologyPotential AdvantagesRelevant Research Areas
C-H FunctionalizationHigh atom economy, reduced synthetic stepsLate-stage diversification of the quinazolinone core
PhotocatalysisMild reaction conditions, use of renewable energyGreen synthesis, novel bond formations
Flow ChemistryScalability, improved safety and controlIndustrial production, library synthesis
Multi-component ReactionsHigh efficiency, reduced wasteCombinatorial chemistry, rapid analogue synthesis
NanocatalysisHigh reactivity and selectivity, recyclabilityGreen chemistry, sustainable synthesis

Identification of Novel Biological Targets and Therapeutic Applications

The quinazolinone framework is present in numerous clinically approved drugs, particularly anticancer agents. tandfonline.comarkat-usa.orgnih.gov The specific halogenation pattern of this compound suggests that it could be a potent modulator of various biological targets.

Key areas for future biological investigation include:

Kinase Inhibition: A significant number of quinazolinone derivatives exert their anticancer effects by inhibiting protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). frontiersin.orgmdpi.comnih.govtandfonline.comekb.egmdpi.com The electron-withdrawing nature of the chlorine and fluorine substituents in this compound could enhance its binding affinity to the ATP-binding site of various kinases, making it a promising candidate for the development of new anticancer therapies. nih.gov

Antimicrobial and Antiviral Activity: The quinazolinone scaffold has been associated with a broad spectrum of antimicrobial and antiviral activities. nih.govmdpi.comnih.gov Future research should explore the potential of this compound against a range of pathogens, including drug-resistant strains.

Anti-inflammatory Properties: Some quinazolinone derivatives have shown potent anti-inflammatory effects, for instance, through the inhibition of cyclooxygenase (COX) enzymes. tandfonline.commdpi.com The anti-inflammatory potential of this compound warrants investigation.

Central Nervous System (CNS) Activity: The ability of small molecules to cross the blood-brain barrier is crucial for treating CNS disorders. The lipophilicity imparted by the halogen atoms may facilitate the entry of this compound into the CNS, opening avenues for its investigation in neurodegenerative diseases or as an anticonvulsant agent. nih.gov

The following table outlines potential therapeutic applications and the corresponding biological targets for this compound.

Therapeutic AreaPotential Biological TargetsRationale based on Quinazolinone SAR
OncologyEGFR, VEGFR, CDK9, other kinasesHalogenated quinazolinones are potent kinase inhibitors. mdpi.comnih.govmdpi.com
Infectious DiseasesBacterial and viral enzymesBroad-spectrum antimicrobial activity of the quinazolinone scaffold. mdpi.comnih.gov
InflammationCOX-1, COX-2, 5-LOXKnown anti-inflammatory properties of quinazolinone derivatives. tandfonline.commdpi.com
NeurologyCNS receptors and enzymesLipophilicity may enhance CNS penetration. nih.gov

Exploration in Materials Science and Advanced Chemical Technologies

Beyond its biomedical potential, the unique electronic properties of the quinazolinone ring system make it an attractive candidate for applications in materials science. benthamdirect.combeilstein-journals.org The introduction of halogen atoms in this compound can significantly influence its photophysical and electronic characteristics.

Emerging applications in this domain include:

Organic Light-Emitting Diodes (OLEDs): Functionalized quinazoline (B50416) derivatives have been successfully employed as emitters and host materials in OLEDs. benthamdirect.combeilstein-journals.org The halogen substituents on this compound could be leveraged to tune the emission color and improve device efficiency and stability. Research into its electroluminescent properties is a promising avenue.

Fluorescent Probes and Sensors: The quinazolinone scaffold can be part of fluorescent molecules that are sensitive to their environment. rsc.org It is conceivable that derivatives of this compound could be developed as chemosensors for detecting specific ions or molecules.

Advanced Polymers: Incorporation of the rigid and electronically active quinazolinone unit into polymer backbones could lead to the development of new materials with enhanced thermal stability and specific optoelectronic properties for advanced technological applications.

Opportunities for Interdisciplinary and Collaborative Research

The multifaceted potential of this compound necessitates a collaborative approach, bridging various scientific disciplines. numberanalytics.comnih.gov

Chemistry and Biology/Medicine: The design and synthesis of novel analogs of this compound by chemists, followed by biological screening and mechanistic studies by pharmacologists and biologists, will be crucial for the discovery of new therapeutic agents. nih.govresearchgate.net

Chemistry and Materials Science: Collaboration between synthetic chemists and materials scientists will be essential to explore the potential of this compound in electronic devices and advanced materials. benthamdirect.comresearchgate.nettandfonline.com This would involve synthesizing tailored derivatives and characterizing their physical and electronic properties.

Computational and Experimental Science: Computational modeling can play a vital role in predicting the biological activity and material properties of this compound and its derivatives, thereby guiding experimental efforts and accelerating the discovery process. researchgate.net

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2,8-Dichloro-6-fluoroquinazolin-4(3H)-one?

Answer:
The synthesis typically involves cyclization of substituted benzamide precursors. For example, 2-amino-3-chloro-N-arylbenzamide derivatives can undergo intramolecular cyclization under microwave irradiation or reflux conditions using acetic anhydride as a catalyst. Key steps include halogenation at the 2- and 8-positions and fluorination at the 6-position. Reaction optimization (e.g., solvent choice, temperature) is critical to avoid side products like over-halogenated derivatives . Characterization via 1H^1H-NMR and IR spectroscopy confirms the quinazolinone scaffold, with peaks at ~1630 cm1^{-1} (C=O stretch) and aromatic proton resonances between δ 7.2–8.4 ppm .

Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of fluorinated quinazolinones?

Answer:
Optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to 4–10 minutes) while maintaining high yields (~60–97%) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while acetic anhydride aids cyclization .
  • Halogen control : Use stoichiometric equivalents of chlorinating agents (e.g., POCl3_3) to prevent over-substitution.
  • Purification : Column chromatography with ethyl acetate/hexane gradients resolves halogenated byproducts .

Basic: What spectroscopic techniques are essential for structural confirmation of this compound?

Answer:

  • 1H^1H-NMR : Aromatic protons appear as multiplets (δ 6.6–8.4 ppm), with deshielding observed for protons adjacent to electron-withdrawing groups (Cl, F) .
  • IR spectroscopy : Confirms the lactam C=O stretch (~1630 cm1^{-1}) and C-F/C-Cl bonds (1050–1250 cm1 ^{-1}) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 286 [M+^+] for Cl/F-substituted derivatives) validate molecular weight .

Advanced: How can crystallographic tools like SHELX resolve structural ambiguities in halogenated quinazolinones?

Answer:

  • Data collection : High-resolution X-ray diffraction data (e.g., Cu-Kα radiation) is processed using SHELXTL for structure solution and refinement .
  • Handling disorder : Chlorine/fluorine atoms may exhibit positional disorder; SHELXL’s PART instruction refines occupancies .
  • Validation : R-factors (<5%) and electron density maps (e.g., Fo-Fc) confirm atomic positions. WinGX aids in visualizing hydrogen bonding (e.g., N–H···O interactions) .

Basic: What biological assays are used to evaluate this compound’s anticancer potential?

Answer:

  • Cytotoxicity screening : MTT assays against cancer cell lines (e.g., PC-3, MCF-7) at 100 μM doses .
  • EGFR inhibition : IC50_{50} determination via kinase assays (wild-type EGFR and mutant EGFRT790M^{T790M}) .
  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) and caspase-3 activation measurements .

Advanced: How can researchers reconcile contradictory data between computational modeling and experimental results in structure-activity studies?

Answer:

  • Docking validation : Compare AutoDock/Vina predictions with crystallographic binding modes (e.g., EGFR active site). Discrepancies may arise from protein flexibility or solvent effects .
  • Experimental iteration : If computational IC50_{50} values diverge from in vitro results, re-evaluate force field parameters or assay conditions (e.g., ATP concentration) .
  • Statistical analysis : Use Bland-Altman plots to quantify bias between theoretical and experimental datasets .

Basic: What safety and handling protocols are recommended for handling fluorinated quinazolinones?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods are mandatory due to potential halogen toxicity.
  • Waste disposal : Halogenated waste must be segregated and treated with neutralizing agents (e.g., NaHCO3_3) before disposal .

Advanced: How does the electronic effect of fluorine substitution influence the reactivity of quinazolinone derivatives?

Answer:

  • Electron-withdrawing effect : Fluorine at C-6 increases electrophilicity at C-4, enhancing nucleophilic substitution (e.g., with amines or thiols) .
  • Steric effects : Fluorine’s small size minimizes steric hindrance, allowing regioselective functionalization.
  • Hammett analysis : σm_m values for fluorine correlate with reaction rates in SNAr mechanisms .

Basic: What are the common impurities in this compound synthesis, and how are they identified?

Answer:

  • Byproducts : Over-chlorinated analogs (e.g., 2,6,8-trichloro derivatives) or dehalogenated intermediates.
  • Detection : HPLC with UV detection (λ = 254 nm) or LC-MS identifies impurities. 19F^{19}F-NMR distinguishes fluorinated byproducts .

Advanced: What strategies are employed to enhance the solubility and bioavailability of halogenated quinazolinones?

Answer:

  • Prodrug design : Phosphate or acetyl esters improve water solubility .
  • Co-crystallization : Use of co-formers (e.g., succinic acid) enhances dissolution rates .
  • Nanoparticle encapsulation : PLGA nanoparticles sustain release in physiological media .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.